molecular formula C8H8N2O2S B114410 1H-Indole-6-sulfonamide CAS No. 145951-26-4

1H-Indole-6-sulfonamide

Cat. No. B114410
CAS RN: 145951-26-4
M. Wt: 196.23 g/mol
InChI Key: AFJYOUBTIAOUQI-UHFFFAOYSA-N
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Description

1H-Indole-6-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

Sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, have been synthesized using various techniques . For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The structure of all synthesized sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, was confirmed by 1H NMR and LCMS Spectroscopy .


Chemical Reactions Analysis

The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . They undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole, the core structure of 1H-Indole-6-sulfonamide, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .

Scientific Research Applications

Antimicrobial Activity

1H-Indole-6-sulfonamide: derivatives have been synthesized and tested for their antimicrobial efficacy. These compounds have shown significant activity against a range of bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, as well as Gram-negative bacteria such as Klebsiella pneumoniae . The ability to combat these bacteria is crucial, especially with the rise of antimicrobial resistance, which is a major global health risk .

Anticancer Properties

Research has indicated that indole derivatives, including those with a sulfonamide group, exhibit potential anticancer properties. They have been studied for their role in treating various cancer cells, with some compounds showing promising results in inhibiting the growth and proliferation of cancerous cells . This opens up possibilities for developing new cancer therapies based on 1H-Indole-6-sulfonamide structures.

Antiviral Applications

The biological activity of 1H-Indole-6-sulfonamide also extends to antiviral properties. Indole derivatives have been reported to possess activity against viruses, which is an area of significant interest given the ongoing need for new antiviral drugs . The development of indole-based antivirals could be a valuable addition to the current arsenal of antiviral medications.

Anti-inflammatory and Analgesic Effects

Some 1H-Indole-6-sulfonamide compounds have demonstrated anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, showing similar effects with potentially lower ulcerogenic indexes . This suggests their use in developing safer anti-inflammatory and pain-relief medications.

Enzyme Inhibition

Indole sulfonamides have been identified as potent enzyme inhibitors. They can be designed to target specific enzymes, which is a key strategy in drug design for various diseases. For instance, they have shown inhibitory effects on cholinesterases, which are enzymes involved in neurotransmitter breakdown . This could have implications for treating neurological disorders.

Role in Drug Design

The 1H-Indole-6-sulfonamide scaffold is considered a suitable pharmacophore for drug design due to its ability to undergo substitution at the C-3 position and its hydrophilic properties similar to the sulfonyl group . This makes it a versatile building block for creating a wide range of pharmacologically active compounds.

Mechanism of Action

Future Directions

The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYOUBTIAOUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617203
Record name 1H-Indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-sulfonamide

CAS RN

145951-26-4
Record name 1H-Indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-sulphonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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